![molecular formula C12H21NO3 B153126 Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 346593-03-1](/img/structure/B153126.png)
Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate is a piperidinecarboxylate ester . It has a molecular formula of C12H21NO3 and a molecular weight of 227.3000 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate is characterized by a piperidine ring, which is a common structural motif in many natural products and drugs . The compound also contains two methyl groups and a tert-butyl group, which can influence its reactivity and physical properties .
Physical And Chemical Properties Analysis
Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 227.304g/mol .
Scientific Research Applications
Chemical Synthesis
“Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate” and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
X-ray Diffraction Studies
The structures of both “Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate” and its derivatives were further confirmed by single crystal X-ray diffraction analysis .
Hirshfeld Surface Analysis
A detailed analysis of the intermolecular interactions and crystal packing of “Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate” and its derivatives via Hirshfeld surface analysis and fingerprint plots was performed .
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
properties
IUPAC Name |
tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWLCLMWDGTEHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
346593-03-1 |
Source
|
Record name | tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.